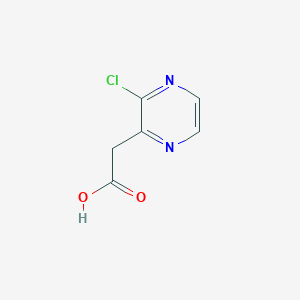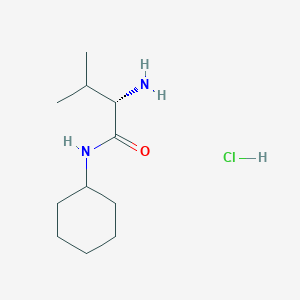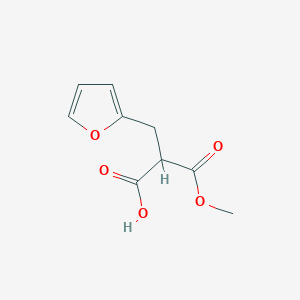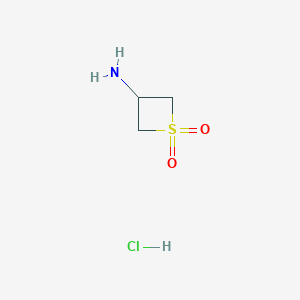
2-(3-氯吡嗪-2-基)乙酸
描述
“2-(3-Chloropyrazin-2-yl)acetic acid” is a chemical compound with the IUPAC name sodium 2- (3-chloropyrazin-2-yl)acetate . It has a molecular weight of 194.55 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5ClN2O2.Na/c7-6-4 (3-5 (10)11)8-1-2-9-6;/h1-2H,3H2, (H,10,11);/q;+1/p-1 . This indicates that the compound contains six carbon atoms, five hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sodium atom .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 194.55 . The compound should be stored in a refrigerator .科学研究应用
荧光传感
一个值得注意的应用是开发用于锌离子的高选择性荧光传感器。合成了一种衍生物,对 Zn^2+ 离子表现出高选择性和低检测限,形成 1:1 络合物并对其他金属离子表现出良好的耐受性,并具有良好的荧光增强 (龚等人,2011)。
合成和结构分析
研究还集中在相关化合物的合成和结构分析上。例如,已经从 2-氯吡嗪合成了诸如(吡嗪-2-基硫代)-乙酸之类的衍生物,并通过 IR、MS 和 X 射线单晶衍射分析了结构 (姜毅敏,2012)。
生物活性
已制备衍生物并评估其体内镇痛和抗炎活性。发现一些化合物与阿司匹林(作为镇痛药)和消炎痛(作为抗炎药)等效,突出了它们的潜在治疗应用 (Şüküroğlu 等人,2005)。
抗菌和抗氧化特性
其他研究已经证明了由 2-氯吡嗪衍生物合成的化合物的抗菌活性。这些研究为开发新的抗菌剂提供了有价值的见解 (Mogilaiah 等人,2009)。此外,一些化合物显示出显着的抗氧化活性和 DNA 结合能力,表明具有更广泛的生物学应用潜力 (Kitawat & Singh,2014)。
催化应用
还有对催化应用的研究,其中衍生自 2-(3-(吡啶-2-基)-1H-吡唑-1-基)乙酸的配合物被用作催化剂,用于醇的氨氧化成腈和醇的需氧氧化成醛在水中,显示出优异的催化性能和可重复使用性 (谢等人,2014)。
安全和危害
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
生化分析
Biochemical Properties
2-(3-Chloropyrazin-2-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to act as a ligand, binding to specific proteins and altering their conformation and activity. This interaction can modulate enzyme activity, either inhibiting or activating specific biochemical pathways. The exact nature of these interactions depends on the specific biomolecules involved and the context of the biochemical reaction .
Cellular Effects
The effects of 2-(3-Chloropyrazin-2-yl)acetic acid on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, 2-(3-Chloropyrazin-2-yl)acetic acid can impact cell signaling pathways, altering the way cells respond to external stimuli and communicate with each other .
Molecular Mechanism
At the molecular level, 2-(3-Chloropyrazin-2-yl)acetic acid exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation, affecting its ability to catalyze biochemical reactions. Additionally, 2-(3-Chloropyrazin-2-yl)acetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Chloropyrazin-2-yl)acetic acid can change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH. Over time, 2-(3-Chloropyrazin-2-yl)acetic acid may degrade, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(3-Chloropyrazin-2-yl)acetic acid vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, 2-(3-Chloropyrazin-2-yl)acetic acid can be toxic, leading to adverse effects such as cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity changes dramatically at specific dosage levels .
Metabolic Pathways
2-(3-Chloropyrazin-2-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites. For example, this compound can modulate the activity of enzymes involved in the citric acid cycle, leading to changes in the production of energy and other metabolic intermediates. These interactions can have wide-ranging effects on cellular metabolism and overall cellular function .
Transport and Distribution
Within cells and tissues, 2-(3-Chloropyrazin-2-yl)acetic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and its overall activity within the cell .
Subcellular Localization
The subcellular localization of 2-(3-Chloropyrazin-2-yl)acetic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence metabolic processes and energy production. The specific localization of 2-(3-Chloropyrazin-2-yl)acetic acid can determine its effects on cellular function and its overall biochemical activity .
属性
IUPAC Name |
2-(3-chloropyrazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-6-4(3-5(10)11)8-1-2-9-6/h1-2H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXCTJBJHHVSSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857685 | |
| Record name | (3-Chloropyrazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260787-77-6 | |
| Record name | (3-Chloropyrazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1377209.png)

![4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride](/img/structure/B1377211.png)




